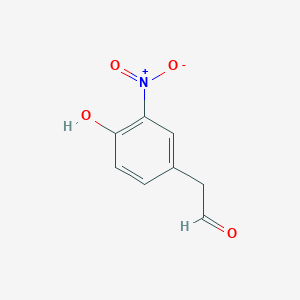
4-Hydroxy-3-nitrophenylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-nitrophenylacetaldehyde is a C-nitro compound that is phenylacetaldehyde substituted at positions 3 and 4 by nitro and hydroxy groups respectively. It is a member of phenylacetaldehydes and a member of 2-nitrophenols. It is a conjugate acid of a 4-hydroxy-3-nitrophenylacetaldehyde(1-).
Scientific Research Applications
Asymmetric Catalysis:
- Watts et al. (2012) discussed the synthesis of simple 4-hydroxyprolinamides and their use as organocatalysts for the asymmetric conjugate addition of aldehydes to nitroolefins, achieving high yields and enantioselectivity (Watts et al., 2012).
- Hong et al. (2012) demonstrated the use of 4-hydroxybut-2-enal, a succinaldehyde surrogate, in organocatalyzed Michael-Henry reactions for the enantioselective synthesis of cyclopentanecarbaldehydes (Hong et al., 2012).
- Quintard et al. (2010) explored the substitution of the 4-position of hydroxyproline by a phenol group in aminal-pyrrolidine organocatalysts for α-functionalization of carbonyl compounds, achieving high enantiocontrol and turnover frequencies (Quintard et al., 2010).
Chemical Synthesis and Reactions:
- Acheson et al. (1979) reported the reduction of 2-nitrophenylacetaldehyde to yield various indole derivatives, highlighting its role in synthetic chemistry (Acheson et al., 1979).
Photocatalytic Systems:
- Zhang et al. (2011) explored the use of graphitic carbon nitride (g-C3N4) and N-hydroxy compounds in a metal-free photocatalytic system for allylic oxidation, demonstrating high selectivity in the formation of aldehydes (Zhang et al., 2011).
Biochemical Studies:
- Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol, providing insights into the enzymatic processes involving similar compounds (Koop, 1986).
Heterogeneous Reactions in Environmental Chemistry:
- Liu et al. (2017) studied the reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals, identifying products including 4-hydroxy-3-methoxy-benzaldehyde, contributing to our understanding of atmospheric chemistry (Liu et al., 2017).
Spectroscopic Analysis:
- Nataraj et al. (2011) conducted a study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using spectroscopic methods, providing insights into the molecular structure and vibrational spectra of similar compounds (Nataraj et al., 2011).
Fluorescent Properties in Chemical Compounds:
- Al-Majedy et al. (2021) synthesized and studied the fluorescent characteristics of 4-hydroxy-coumarin derivatives, indicative of the potential applications of similar hydroxy-nitrophenyl compounds in fluorescence studies (Al-Majedy et al., 2021).
properties
Product Name |
4-Hydroxy-3-nitrophenylacetaldehyde |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,4-5,11H,3H2 |
InChI Key |
OXYOFULKSNCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



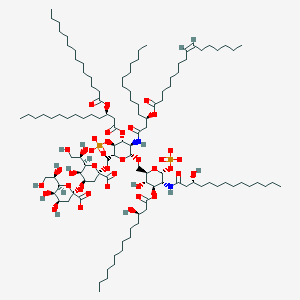

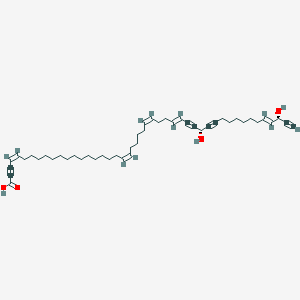
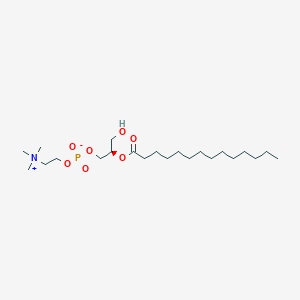
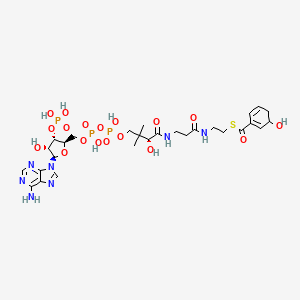
![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B1264395.png)
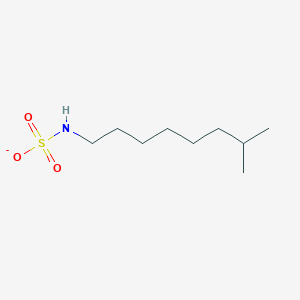
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)
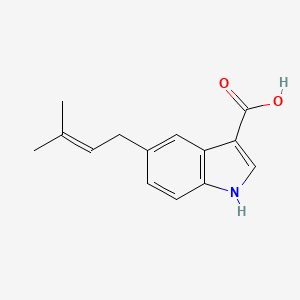


![(1R,3S,4R,9R,10R,12S,13R,14S,17S,19S,21R)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1264403.png)
